

solubility of cyclohexane-1,2,4,5-tetracarboxylic acid in organic solvents

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Compound of Interest

Compound Name: cyclohexane-1,2,4,5-tetracarboxylic acid

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An In-depth Technical Guide to the Solubility of **Cyclohexane-1,2,4,5-tetracarboxylic Acid** in Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

Cyclohexane-1,2,4,5-tetracarboxylic acid (CTHA) is a pivotal building block in the synthesis of advanced materials, including high-performance polyimides and metal-organic frameworks (MOFs).^{[1][2]} Its utility in these applications is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of CHTA in various organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile, and provide a detailed, field-proven experimental protocol for quantitative determination. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of CHTA's solution chemistry to enable innovation in material design and synthesis.

Introduction: The Molecular Architect's Keystone

Cyclohexane-1,2,4,5-tetracarboxylic acid is an alicyclic compound featuring a robust cyclohexane ring functionalized with four carboxylic acid groups.^[2] This unique structure provides a non-planar, rigid scaffold with multiple reactive sites, making it a highly sought-after monomer and linker in polymer chemistry and materials science.^{[1][3]}

The ability to effectively dissolve CHTA is the first and most critical step in harnessing its potential. Proper solvent selection dictates the success of:

- Synthesis and Polymerization: Ensuring reactants are in the same phase for efficient reaction kinetics.
- Purification: Facilitating crystallization to achieve high-purity material.
- Material Fabrication: Controlling the formation of MOFs and the casting of polymer films.[\[1\]](#)

This guide moves beyond simple data lists to explain the causality behind CHTA's solubility, empowering scientists to make informed, predictive choices in their experimental designs.

Physicochemical Properties

A foundational understanding of CHTA's intrinsic properties is essential. Commercial grades are often a mix of cis and trans isomers, which can influence physical properties.[\[4\]](#)

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}O_8$	[5]
Molecular Weight	260.20 g/mol	[4] [6]
Appearance	White to off-white crystalline solid	[4] [5] [7]
Melting Point	>220 °C (decomposes)	[4] [5] [7]
Density	~1.673 g/cm ³	[4] [5]
CAS Number	15383-49-0 (mixture of isomers)	[4]

The Theoretical Framework: Why It Dissolves (or Doesn't)

The solubility of CHTA is overwhelmingly dictated by its four carboxylic acid (-COOH) groups. These groups render the molecule highly polar and capable of extensive hydrogen bonding.

The Primacy of "Like Dissolves Like"

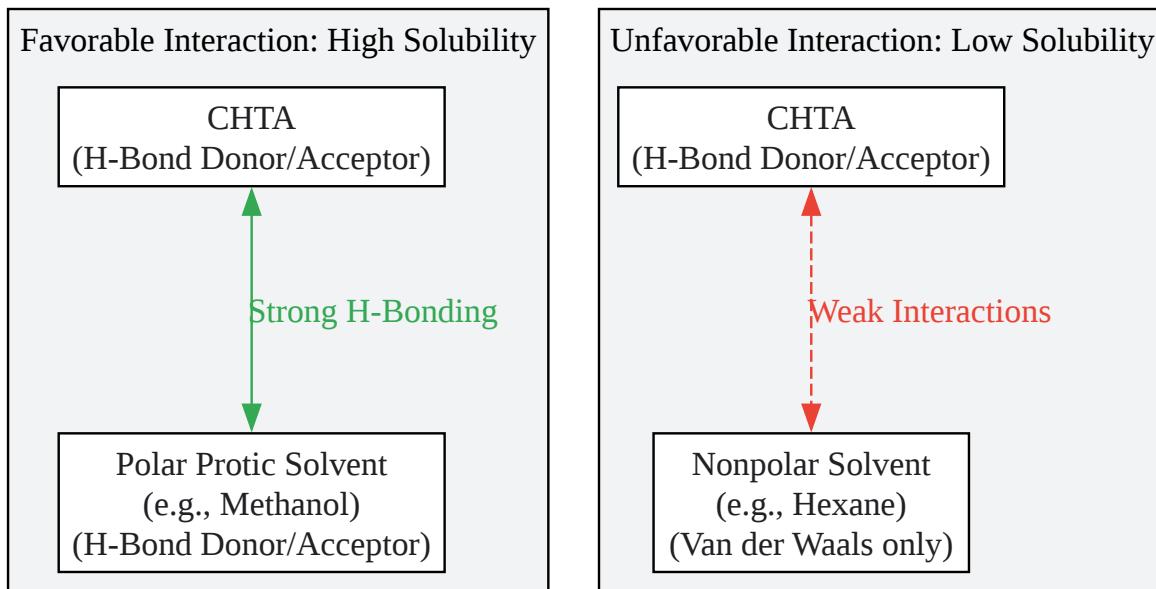
The principle of "like dissolves like" is the cornerstone of solubility prediction.^[8] CHTA, with its multiple polar functional groups, requires a solvent with a similar high degree of polarity to overcome the strong intermolecular forces (primarily hydrogen bonds) that hold the CHTA molecules together in their crystal lattice.

Intermolecular Forces in Action

The interaction between CHTA and a solvent is a competition. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of both solute-solute and solvent-solvent interactions.

- **Hydrogen Bonding:** This is the most dominant interaction for CHTA. The -OH group acts as a hydrogen bond donor, while the C=O group is an excellent hydrogen bond acceptor. Solvents that are both hydrogen bond donors and acceptors (polar protic solvents) are predicted to be the most effective.
- **Dipole-Dipole Interactions:** The polarity of the carboxylic acid groups creates significant dipole moments, which will interact favorably with other polar solvent molecules.
- **Van der Waals Forces:** While present, these dispersion forces are significantly weaker and play a minor role in the solubility of this highly functionalized molecule in polar media.

The diagram below illustrates the stark difference in interactions between CHTA and a polar protic solvent versus a nonpolar solvent.



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Caption: Intermolecular forces governing CHTA solubility.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction, the Hansen Solubility Parameter (HSP) model can be employed. [9][10] HSP dissects the total cohesive energy of a substance into three components:

- δ_d : Energy from dispersion forces.
- δ_p : Energy from polar forces.
- δ_h : Energy from hydrogen bonding forces. [9]

The principle states that substances with similar (δ_d , δ_p , δ_h) coordinates are likely to be miscible. [9] While the exact HSP values for CHTA are not published, they can be determined experimentally. Once known, a "Hansen distance" (R_a) can be calculated between CHTA and potential solvents. A small R_a value indicates a high likelihood of solubility.

Solubility Profile of CHTA in Common Organic Solvents

Based on the theoretical principles, we can predict a qualitative solubility profile for CHTA. It is crucial to note that while one source indicates CHTA is "soluble in water," another states it is "almost insoluble in water at room temperature," suggesting solubility may be low or highly dependent on conditions and the specific isomeric mixture.^{[5][7]} Experimental verification is paramount.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to High	Strong capability for hydrogen bonding as both donors and acceptors, effectively solvating the carboxylic acid groups. [5]
Polar Aprotic	DMSO, DMF, Acetone, THF	Low to Moderate	Can act as hydrogen bond acceptors but not donors. Solvation is less effective than with protic solvents but still possible.
Nonpolar	Hexane, Toluene, Cyclohexane	Insoluble	Lack the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions of the CHTA crystal lattice. [8]
Chlorinated	Dichloromethane, Chloroform	Insoluble to Very Low	Mildly polar but poor hydrogen bonders. Insufficient interaction energy for significant dissolution.

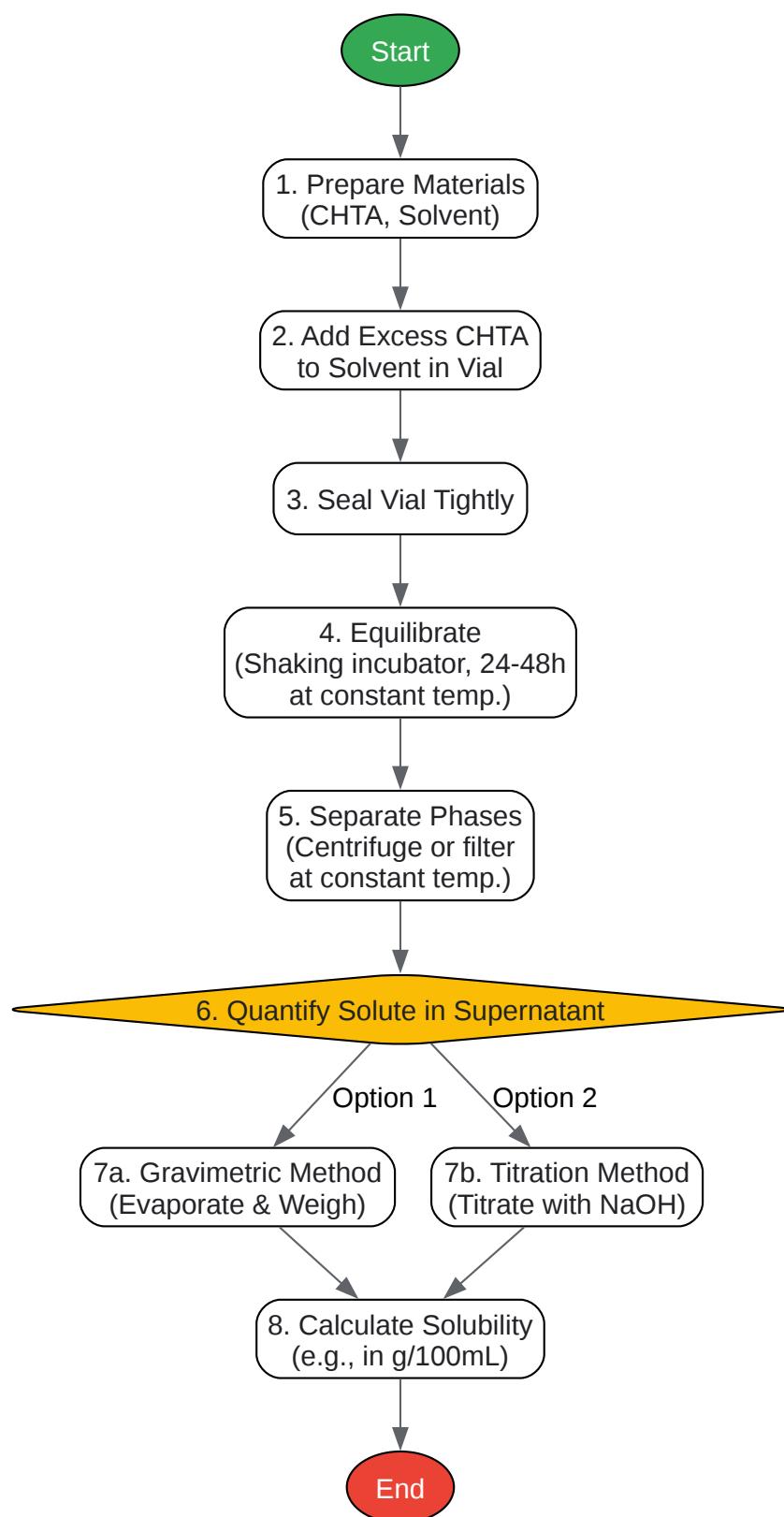
Experimental Protocol: The Isothermal Equilibrium Method

This protocol describes a robust and reliable method for the quantitative determination of solubility, ensuring reproducible and accurate data.[\[11\]](#)[\[12\]](#) The core principle is to allow a

suspension of the solute in the solvent to reach thermodynamic equilibrium at a constant temperature, after which the concentration of the dissolved solute is measured.

Visual Workflow

The following diagram outlines the complete experimental workflow.

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Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

Objective: To determine the solubility of CHTA in a given solvent at a specified temperature.

Materials:

- **Cyclohexane-1,2,4,5-tetracarboxylic acid** (analytical grade)
- Solvent of interest (HPLC grade or higher)
- Scintillation vials or other sealable glass containers
- Temperature-controlled shaking incubator or water bath
- Centrifuge with temperature control (recommended) or syringe filters (0.22 μ m, solvent-compatible)
- Analytical balance
- Volumetric flasks and pipettes
- (For Titration): Standardized NaOH solution (e.g., 0.01 M), phenolphthalein indicator, burette.

Procedure:

- Preparation: Add a measured amount of the chosen solvent (e.g., 10.0 mL) to a vial.
- Create a Slurry: Add an excess amount of CHTA to the solvent. The key is to ensure that a significant amount of undissolved solid remains visible throughout the experiment. This guarantees that the solution is saturated.
- Seal: Tightly seal the vial to prevent solvent evaporation, which would alter the concentration.
- Equilibration: Place the vial in the shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours.
Causality Note: Constant agitation ensures the entire solvent volume is continuously

exposed to the solid, while a long duration is necessary for the rates of dissolution and precipitation to become equal.

- Phase Separation: After equilibration, let the vial rest at the experimental temperature for 1-2 hours to allow the solid to settle. To obtain a clear, solid-free supernatant for analysis:
 - Method A (Preferred): Centrifuge the sealed vial at the experimental temperature.
 - Method B: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter.
Trustworthiness Note: Performing this step at the experimental temperature is critical. A change in temperature will alter the solubility and lead to erroneous results.
- Quantification: Accurately determine the concentration of CHTA in the clear supernatant using one of the following methods.

A) Gravimetric Analysis: i. Weigh a clean, dry beaker on an analytical balance. ii. Accurately pipette a known volume of the supernatant (e.g., 5.00 mL) into the beaker. iii. Gently evaporate the solvent in a fume hood or vacuum oven until a constant weight of the dried CHTA residue is achieved. iv. Calculate the original concentration (e.g., in g / 100 mL).

B) Acid-Base Titration: i. Accurately pipette a known volume of the supernatant (e.g., 5.00 mL) into an Erlenmeyer flask. ii. Dilute with deionized water if necessary to ensure a sufficient volume for titration. iii. Add 2-3 drops of phenolphthalein indicator. iv. Titrate with the standardized NaOH solution until a persistent faint pink endpoint is reached.[13] v. Perform the titration in triplicate for accuracy. vi. Use the volume of titrant and the stoichiometry of the acid-base reaction (note: CHTA has four acidic protons) to calculate the molar concentration of CHTA, which can then be converted to g / 100 mL.

Safety and Handling

As a laboratory chemical, CHTA must be handled with appropriate care.

- Hazards: It is classified as an irritant, causing potential skin, eye, and respiratory system irritation.[4][5][6] Risk of serious eye damage has been noted.[4][7]
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves and safety glasses or goggles.[4] When handling the powder, a

dust mask (e.g., N95) is recommended to prevent respiratory irritation.

- Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.
[\[7\]](#)

Conclusion

The solubility of **cyclohexane-1,2,4,5-tetracarboxylic acid** is a complex property governed by its highly polar, hydrogen-bonding nature. Its solubility is highest in polar protic solvents and negligible in nonpolar media. Due to the influence of temperature and the presence of different stereoisomers, published data should be used as a guideline, with precise quantitative values established through robust experimental methods like the isothermal equilibrium technique detailed herein. A thorough understanding and careful determination of CHTA's solubility are indispensable for scientists aiming to leverage this versatile molecule in the creation of next-generation materials.

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